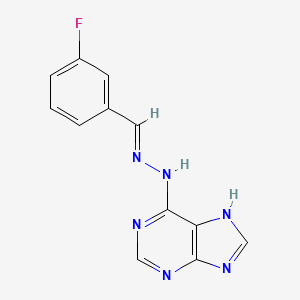

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine

Description

(E)-6-(2-(3-Fluorobenzylidene)hydrazinyl)-9H-purine is a purine derivative characterized by a hydrazinyl group at position 6 of the purine core, substituted with a 3-fluorobenzylidene moiety. The (E)-configuration of the hydrazine double bond is critical for its stereochemical and electronic properties. Purines are biologically significant heterocycles, and modifications at position 6 often influence their pharmacological activity and binding affinity to target proteins. This compound’s fluorinated aromatic ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development .

Properties

IUPAC Name |

N-[(E)-(3-fluorophenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN6/c13-9-3-1-2-8(4-9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTJZXDMSBUDQY-BLLMUTORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation reaction between 3-fluorobenzaldehyde and a hydrazine derivative. A common method includes the following steps:

Reactants: Equimolar quantities of 3-fluorobenzaldehyde and the hydrazine derivative.

Solvent: Ethanol is often used as the solvent.

Catalyst: A catalyst such as tungsten oxide modified AlTUD-1 can be used to enhance the reaction yield.

Conditions: The reaction mixture is refluxed at 80°C for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azomethine group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the reaction of hydrazine derivatives with appropriate aldehydes, followed by purification through methods such as column chromatography. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

- NMR Spectroscopy : The compound exhibits characteristic peaks in the NMR spectrum that correspond to its structural features, including hydrazine and purine moieties.

- Mass Spectrometry : The molecular weight is confirmed through ESI-MS, providing insights into the compound's stability and fragmentation patterns.

Anticancer Activity

Research has indicated that derivatives of 9H-purine compounds exhibit promising anticancer properties. For instance, studies have shown that (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A derivative of this compound demonstrated significant cytotoxicity against ovarian cancer cells with a GI50 value of 0.33 μM, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

- Research Findings : Inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to cancer progression and inflammation.

- Cell Signaling : It influences cell signaling pathways that regulate apoptosis and proliferation.

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer and inflammatory diseases:

Mechanism of Action

The mechanism of action of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine with structurally related purine derivatives, focusing on synthetic methods, yields, substituent effects, and physicochemical properties.

Key Comparisons

In contrast, piperazine-substituted derivatives (e.g., compound 29) achieve higher yields (78%) due to optimized Pd-catalyzed coupling methods . The methylamino derivative (24) demonstrates a remarkably high yield (93%) despite a 12-day reaction time, likely due to the stability of the benzyl protecting group and the nucleophilic nature of methylamine .

Impact of Fluorine vs. Chlorine at position 2 (compound 9a) or 6 (compound 2) introduces steric bulk and alters electronic density, which could influence reactivity in downstream functionalization .

Physicochemical Properties

- Piperazine-substituted compounds (e.g., 29–34) exhibit higher melting points (e.g., 189–190°C for 29) compared to the target compound, likely due to increased molecular rigidity from aromatic chlorophenyl groups .

- The target compound’s purification via CH₂Cl₂/MeOH (97:3) suggests moderate polarity, whereas derivatives with acetylated piperazine (e.g., 30) require hexane/acetone (1:1) for chromatographic separation, indicating higher hydrophobicity .

The hydrazine moiety in the target compound is a known pharmacophore in kinase inhibitors, suggesting possible therapeutic applications .

Contradictions and Limitations

- Yields for hydrazine derivatives (60%) are lower than those for piperazine or methylamino analogs (>70%), possibly due to steric hindrance or side reactions during hydrazine coupling .

- reports a 93% yield for 6-methylamino-9-benzylpurine, but the 12-day reaction time may limit scalability compared to microwave-assisted methods .

Biological Activity

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antitumor research. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H12N6

- Molecular Weight : 244.27 g/mol

- CAS Number : 1055035-48-7

The compound features a hydrazinyl group attached to a purine base, which is known to influence its biological properties. The presence of a fluorobenzylidene moiety enhances its interaction with biological targets.

Synthesis

The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation of an appropriate hydrazine derivative with a substituted purine. The general reaction pathway includes:

- Preparation of Hydrazine Derivative : The synthesis begins with the formation of the hydrazine component.

- Condensation Reaction : The hydrazine is reacted with a suitable aldehyde or ketone to form the corresponding Schiff base.

- Purification : The product is purified using methods such as recrystallization or chromatography.

Antiviral Properties

Research indicates that purine derivatives can exhibit antiviral activity by inhibiting viral replication. For instance, studies have shown that related compounds can interfere with the nucleic acid synthesis of viruses, thereby preventing their proliferation .

Antitumor Activity

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine has been investigated for its potential antitumor effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of DNA Synthesis : By mimicking natural purines, it may disrupt DNA replication.

- Activation of Cell Death Pathways : The compound has been shown to activate caspases, leading to programmed cell death .

In Vitro Studies

A series of experiments conducted on various cancer cell lines revealed that (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine exhibits significant cytotoxicity. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged between 10 µM to 25 µM, indicating effective inhibition of cell growth compared to control groups .

Mechanistic Insights

Mechanistic studies have highlighted the following pathways through which (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine exerts its effects:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation .

Comparative Analysis with Other Purines

| Compound Name | Structure | Antiviral Activity | Antitumor Activity | IC50 Value |

|---|---|---|---|---|

| (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine | Structure | Yes | Yes | 10-25 µM |

| 2,6-Diaminopurine | Structure | Moderate | Moderate | 15-30 µM |

| 6-Hydrazinyl-9H-purine | Structure | Yes | Low | 20-40 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.